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Molecular Structure and Chemical Identity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

Cat. No.: S545415

The table below summarizes the core chemical and structural information for tirabrutinib.

Property Description

Systematic Name 6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one
[1] [2]

Molecular Formula Co5H2oNgO3 [1] [3]

Molar Mass 454.490 g-mol~1 [1]

CAS Registry 1351636-18-4 [4] [2]

Number

Trade Name Velexbru [1]

The structure is built around a dihydre-purine core, which is a fused 6-5-membered heterocyclic ring

system [5]. The key structural features and their roles are:

¢ Dihydro-purine core: Serves as the central scaffold, forming hydrogen bonds with the hinge region
of the BTK kinase domain [5].

e Butynoyl group: An electrophilic moiety that forms a covalent bond with the sulfur atom of Cys481,
leading to irreversible inhibition [5].

¢ Phenoxyphenyl group: A hydrophobic extension that fits into the back hydrophobic pocket of the
BTK active site [5].
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e Stereocenter: The molecule has a defined (R) configuration at the carbon connecting the pyrrolidine
ring to the purine core, which is crucial for its binding orientation and activity [2].

Molecular Mechanism and Binding Interactions

Tirabrutinib is a potent and highly selective irreversible BTK inhibitor [6] [5]. It inhibits BTK by

blocking the autophosphorylation of Tyr223 with an ICs, value of 2.2 nM [5]. The following diagram

illustrates its mechanism of action at the molecular level.
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The binding mode has been confirmed by X-ray crystallography, showing that tirabrutinib forms several

specific molecular interactions with BTK [7]:

¢ Covalent Bonding: The butynoyl amide group forms a covalent Michael adduct with the thiol group

of Cys481 [5].

e Hydrogen Bonding: The amino group on the purine core forms hydrogen bonds with the backbone
carbonyl of Glu475 and the side chain of Thr474 in the hinge region [5].
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e Hydrophobic Interactions: The phenoxyphenyl group extends into the hydrophobic back pocket,
making van der Waals contacts with multiple residues [5].

Experimental Data on Selectivity and Potency

Tirabrutinib demonstrates high selectivity for BTK over other kinases. The table below summarizes key

data from biochemical kinase profiling assays [6].

ICso0 (nM) for

Kinase Notes
Tirabrutinib
BTK 2.2-6.8 Primary target; measured by autophosphorylation and
mobility shift assays [6] [5].
Other TEC Family >1,000 Includes BMX, ITK, and TXK [6].
Kinases
SRC Family >1,000 Includes FYN, LCK, and LYN [6].
Kinases
JAK3 >1,000 - [6].
EGFR Family >1,000 Includes EGFR, ERBB2, and ERBB4 [6].

This selectivity profile, confirmed in cellular systems like PBMC stimulation assays, underpins its improved

safety profile compared to first-generation BTK inhibitors like ibrutinib [6].

Synthesis and Development

The original synthetic route for tirabrutinib is a nine-step process starting from 4,6-dichloro-5-

nitropyrimidine [5]. Key steps include amidation, coupling with (3R)-pyrrolidine-1,3-diamine, nitro

reduction, cyclization, and final deprotection and acylation [5]. This route uses expensive metal catalysts and

requires chromatography for some intermediates, indicating a need for further optimization for industrial-

scale production [5].
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Tirabrutinib was discovered and developed by Ono Pharmaceutical Co., Ltd. [8] and is currently approved
in Japan, South Korea, and Taiwan for the treatment of relapsed or refractory primary central nervous system

lymphoma (PCNSL) and Waldenstréom's macroglobulinemia [1] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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